

Application Notes and Protocols for In Vivo Studies of AMG-1694

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Compound of Interest

Compound Name: AMG-1694

Cat. No.: B12433589

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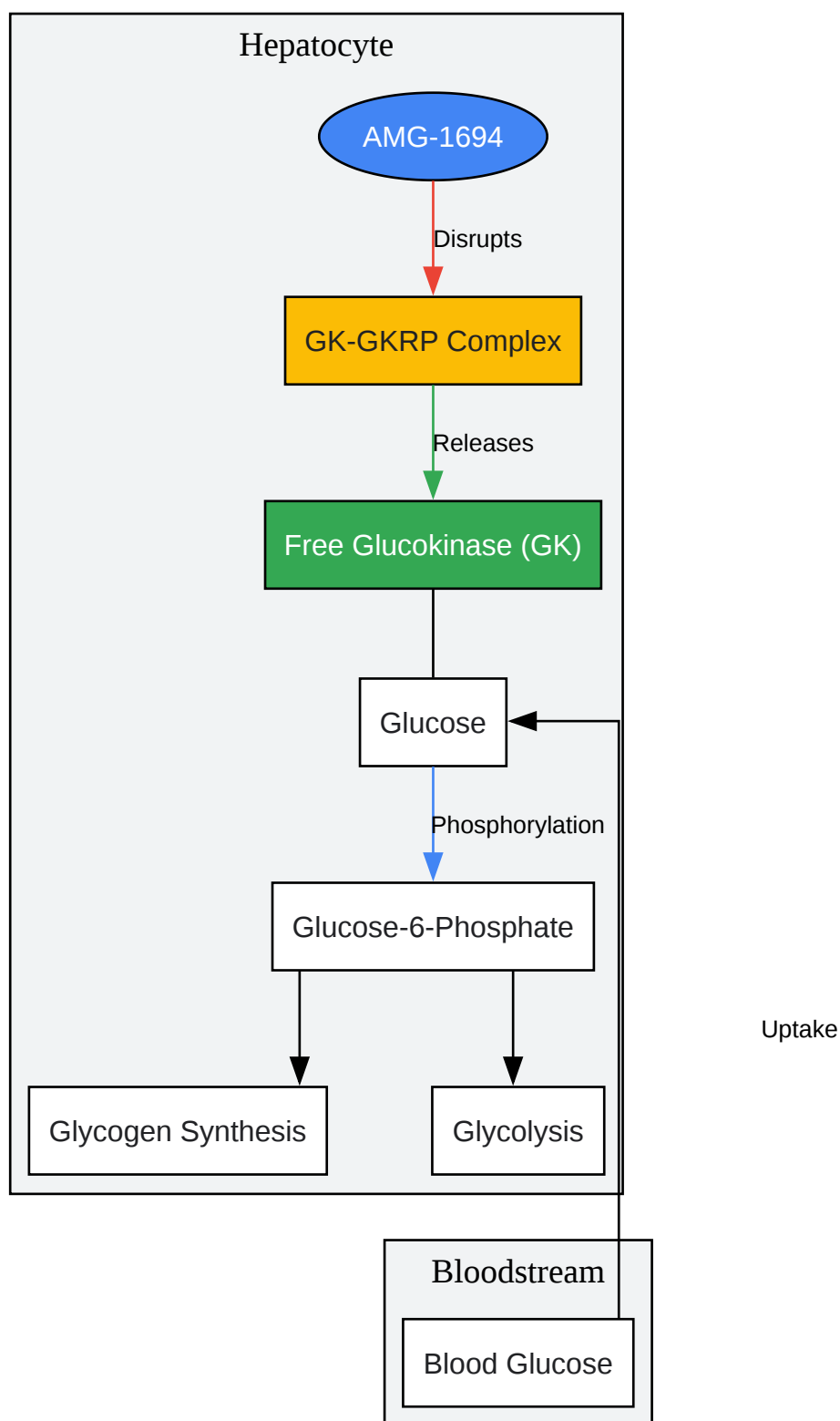
Introduction

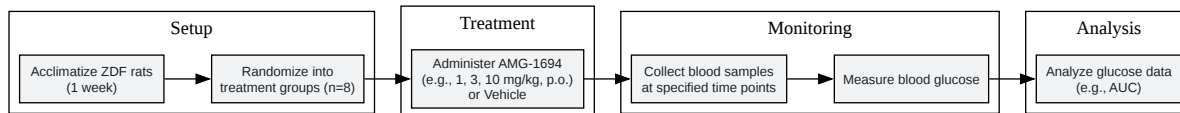
AMG-1694 is a potent and selective disruptor of the glucokinase–glucokinase regulatory protein (GK-GKRP) complex.[1][2][3][4] By preventing the inhibitory binding of GKRP to glucokinase (GK), **AMG-1694** indirectly enhances GK enzymatic activity, leading to increased glucose uptake and utilization.[1][2][3] This mechanism of action makes **AMG-1694** a promising therapeutic candidate for metabolic diseases, particularly type 2 diabetes. Preclinical studies have demonstrated its ability to normalize blood glucose levels in rodent models of diabetes.[1][2][3]

These application notes provide detailed protocols for the in vivo evaluation of **AMG-1694**, focusing on its pharmacodynamic effects on glucose metabolism, pharmacokinetic profiling, and general toxicology.

Signaling Pathway of AMG-1694

The mechanism of action of **AMG-1694** centers on the regulation of glucokinase (GK) activity in hepatocytes. Under normal conditions, GK activity is modulated by its interaction with the glucokinase regulatory protein (GKRP). **AMG-1694** intervenes in this process to enhance glucose metabolism.





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